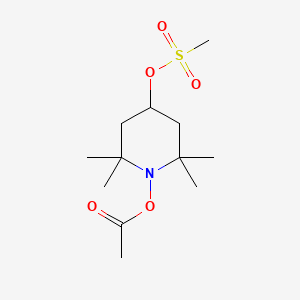
1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(METHANESULFONYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL ACETATE is an organic compound that belongs to the class of esters It is characterized by the presence of a methanesulfonyloxy group attached to a piperidine ring, which is further substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHANESULFONYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL ACETATE typically involves the esterification of 2,2,6,6-tetramethylpiperidine-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(METHANESULFONYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL ACETATE can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be cleaved in the presence of water or aqueous acids/bases.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Oxidation/Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, respectively.
Major Products
Substitution: Formation of substituted piperidine derivatives.
Hydrolysis: Formation of 2,2,6,6-tetramethylpiperidine-1-ol and methanesulfonic acid.
Oxidation/Reduction: Formation of oxidized or reduced derivatives of the piperidine ring.
Scientific Research Applications
4-(METHANESULFONYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL ACETATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(METHANESULFONYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL ACETATE involves the interaction of the methanesulfonyl group with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, resulting in the modification of the target’s structure and function. The specific molecular targets and pathways depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic Acid Esters: Compounds like methyl methanesulfonate and ethyl methanesulfonate share the methanesulfonyl group but differ in their ester moieties.
Piperidine Derivatives: Compounds such as 2,2,6,6-tetramethylpiperidine and its various esters and amides.
Uniqueness
4-(METHANESULFONYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL ACETATE is unique due to the combination of the bulky piperidine ring with the reactive methanesulfonyl group. This structural feature imparts distinct reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C12H23NO5S |
|---|---|
Molecular Weight |
293.38 g/mol |
IUPAC Name |
(2,2,6,6-tetramethyl-4-methylsulfonyloxypiperidin-1-yl) acetate |
InChI |
InChI=1S/C12H23NO5S/c1-9(14)17-13-11(2,3)7-10(8-12(13,4)5)18-19(6,15)16/h10H,7-8H2,1-6H3 |
InChI Key |
KHTFUDABBSDDHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C(CC(CC1(C)C)OS(=O)(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(2-chlorophenyl)propanoate](/img/structure/B11502568.png)
![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4-methoxybenzamide](/img/structure/B11502570.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11502575.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzotriazol-1-yl)oxy]acetamide](/img/structure/B11502582.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B11502585.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11502600.png)
![2-[4-(2-methylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11502603.png)
![6-(4-chlorophenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11502606.png)
![Octyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11502617.png)
![3-{[(3,4-Dimethylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11502619.png)
![4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-ethoxyphenol](/img/structure/B11502625.png)
![Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11502628.png)
![ethyl 4-[5-(4-bromophenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11502636.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11502639.png)
